7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]
CAS No.: 38334-85-9
Cat. No.: VC19643304
Molecular Formula: C9H12Cl2O2
Molecular Weight: 223.09 g/mol
* For research use only. Not for human or veterinary use.
![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane] - 38334-85-9](/images/structure/VC19643304.png)
Specification
CAS No. | 38334-85-9 |
---|---|
Molecular Formula | C9H12Cl2O2 |
Molecular Weight | 223.09 g/mol |
IUPAC Name | 7',7'-dichlorospiro[1,3-dioxolane-2,3'-bicyclo[4.1.0]heptane] |
Standard InChI | InChI=1S/C9H12Cl2O2/c10-9(11)6-1-2-8(5-7(6)9)12-3-4-13-8/h6-7H,1-5H2 |
Standard InChI Key | DPSUJCHTHHBNNH-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CC3C1C3(Cl)Cl)OCCO2 |
Introduction
Structural Characteristics and Molecular Properties
Core Bicyclic Framework
The bicyclo[4.1.0]heptane (norcarane) system consists of a seven-membered ring fused to a cyclopropane moiety, introducing significant ring strain. The spiro connection at position 3 of the bicycloheptane to a 1,3-dioxolane ring creates a rigid, three-dimensional structure. The two chlorine atoms at position 7 further modulate electronic density, enhancing electrophilic reactivity at adjacent sites .
Stereochemical Considerations
The spiro junction imposes specific stereochemical constraints. The dioxolane ring, with its oxygen atoms at positions 2' and 4', adopts a chair-like conformation, while the bicycloheptane’s cyclopropane ring introduces torsional strain. Computational modeling of analogous systems suggests that the chlorine substituents at C7 stabilize the structure through hyperconjugative interactions with the cyclopropane σ-bonds .
Table 1: Comparative Molecular Properties of Related Compounds
Data for the target compound are extrapolated from structural analogs .
Synthetic Methodologies
Carbene Addition to Spiro-Dioxolane Precursors
A validated route to dichlorospiro compounds involves the addition of dichlorocarbene to a preformed spiro-dioxolane. For example, Ceylan and Koç demonstrated that treating Spiro[bicyclo[3.2.0]hept-2-ene-6,2'- dioxolane] with dichlorocarbene generated from chloroform and a strong base yields 3',3'-Dichlorospiro[1,3-dioxolane-2,7'-tricyclo[4.2.0.0²,⁴]octane] in 50% yield . Adapting this method, the target compound could plausibly be synthesized via dichlorocarbene insertion into a spiro[bicyclo[4.1.0]heptane-3,2'- dioxolane] precursor.
Cyclopropanation Strategies
An alternative approach involves the Simmons-Smith cyclopropanation of a dioxolane-substituted cyclohexene derivative. The reaction of zinc-copper couple with diiodomethane in the presence of a cyclohexene precursor could generate the bicyclo[4.1.0]heptane core, followed by chlorination at C7 using sulfuryl chloride (SO₂Cl₂) .
Challenges in Purification
Like many strained bicyclic systems, the target compound likely exhibits limited solubility in common organic solvents, complicating crystallization. Arkat-USA’s work on spiro[fluorene-9,9'-xanthene] derivatives highlights the use of dimethyl sulfoxide (DMSO) as a solvent for NMR characterization, a strategy that may apply here .
Reactivity and Functionalization
Electrophilic Substitution
The electron-withdrawing chlorine atoms activate the bicycloheptane ring toward electrophilic aromatic substitution. Nitration or sulfonation reactions could occur at the less-strained positions (C2 or C5), though experimental validation is needed .
Ring-Opening Reactions
The cyclopropane ring’s strain makes it susceptible to ring-opening under acidic or basic conditions. Treatment with HBr/AcOH might cleave the cyclopropane, yielding a dibrominated open-chain product, while aqueous NaOH could induce hydrolysis of the dioxolane ring .
Doering-Moore-Skatebol Reaction
The Doering-Moore-Skatebol reaction, which generates strained allenes via dehydrohalogenation, has been applied to dichlorospiro compounds. Reacting the target compound with methyl lithium (MeLi) in the presence of 1,3-diphenylisobenzofuran (DBI) could yield cyclo adducts of spiro[bicyclo[4.2.0]octa-2,3-diene-7,2'- dioxolane], analogous to Ceylan’s work .
Comparison with Structural Analogs
7,7-Dichlorobicyclo[4.1.0]heptane
This analog lacks the dioxolane ring, resulting in lower polarity (LogP = 2.98 vs. ~1.5 for the target compound, estimated) and reduced solubility in polar solvents . The absence of the spiro junction also diminishes steric hindrance around the cyclopropane.
Spiro-Dioxolane Derivatives
Compounds like Spiro[bicyclo[3.2.0]hept-2-ene-6,2'- dioxolane] exhibit greater stability due to the absence of electron-withdrawing chlorines but are less reactive toward electrophiles .
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